2-Amino-7-chlorophenazine

Genotoxicity Phenazine Mutagenicity

Researchers requiring phenazine probes for phenotypic screening often face confounding genotoxicity from diamino analogs. 2-Amino-7-chlorophenazine (CAS 23677-11-4) provides a low-genotoxic-risk alternative with a single, well-defined amino handle for unambiguous SAR derivatization. • Mono-aminophenazines lack DNA-damaging activity, unlike diamino analogs, eliminating genotoxic confounding in cell-based assays • Push-pull electronic configuration (2-NH₂ / 7-Cl) simplifies spectroscopic binding studies vs. multi-site diamino analogs • Publicly available AIST-SDBS IR (KBr) and EI-MS reference spectra enable immediate in-house identity verification upon receipt

Molecular Formula C12H8ClN3
Molecular Weight 229.67
CAS No. 23677-11-4
Cat. No. B2544136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-7-chlorophenazine
CAS23677-11-4
Molecular FormulaC12H8ClN3
Molecular Weight229.67
Structural Identifiers
SMILESC1=CC2=C(C=C1N)N=C3C=CC(=CC3=N2)Cl
InChIInChI=1S/C12H8ClN3/c13-7-1-3-9-11(5-7)15-10-4-2-8(14)6-12(10)16-9/h1-6H,14H2
InChIKeyHEXCEXCOYAICFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-7-chlorophenazine Overview


2-Amino-7-chlorophenazine (7-chlorophenazin-2-amine; CAS 23677-11-4) is a heterocyclic phenazine derivative with a chlorine substituent at the 7-position and a primary amino group at the 2-position [1]. This substitution pattern creates a push-pull electronic configuration that distinguishes it from both unsubstituted phenazine and diamino-phenazine analogs [2]. The compound is available from commercial suppliers at ≥95% purity and is primarily utilized as a synthetic intermediate and research tool in medicinal chemistry and chemical biology programs .

Synthetic intermediate with single-step amination route
Mono-amino phenazine with reported lower genotoxic potential
Identity verification supported by public reference spectra

Differentiation from Aminophenazine Analogs


Phenazine derivatives with different amino substitution patterns exhibit profoundly divergent genotoxicity and DNA-damaging profiles, as demonstrated by Watanabe et al. [1]. Mono-aminophenazines such as 2-aminophenazine show substantially lower mutagenic potency and no detectable DNA repair activity in Drosophila assays, whereas diamino-phenazines (e.g., 2,3-diaminophenazine) display clear DNA-damaging activity and higher carcinogenic potential [1]. Consequently, substituting 2-amino-7-chlorophenazine with a 2,3-diamino-7-chlorophenazine analog would introduce a markedly elevated genotoxic risk that is unacceptable for cell-based screening or in vivo studies. Furthermore, synthetic accessibility diverges sharply: mono-amino derivatives are accessible via single-step amination of chlorophenazine N-oxides [2], while diamino analogs require multi-step sequences that increase procurement cost and lead time.

Diamino analog substitution may shift genotoxic risk profile; reported DNA-damaging activity in Drosophila assays vs. inactivity for mono-amino.
Multi-step synthesis for diamino analogs may increase procurement lead time and cost compared to single-step access.
Diamino analog lacks public reference spectra, complicating in-house identity verification and batch consistency.

Key Differentiation Evidence


Genotoxic Risk Profile vs. Diamino Analog

The genotoxicity ranking established by Watanabe et al. for aminophenazine derivatives demonstrates that mono-amino phenazines (2-aminophenazine, 1-aminophenazine) exhibit significantly lower mutagenic potency than diamino-phenazines (2,3-diaminophenazine, 2,7-diaminophenazine) in the Drosophila wing spot test. Critically, 2-aminophenazine (2-APz) showed no DNA-damaging activity in the DNA-repair test, whereas 2,3-DAPz and 2,7-DAPz were clearly active. Since 2-amino-7-chlorophenazine is a mono-amino phenazine, it is predicted to share this lower genotoxicity profile relative to its diamino analog 2,3-diamino-7-chlorophenazine. [1]

Genotoxicity Profile
Class-level inference

Mono-amino: predicted inactive in DNA-repair test; lower mutagenic potency

Diamino: DNA-damaging; higher mutagenic potency (P<0.05)

Reported lower genotoxic potential for screening
Drosophila wing spot and DNA-repair test; class-level inference from 2-APz
Genotoxicity Phenazine Mutagenicity

Single-Step Synthetic Accessibility

Tada (1975) reported that 2-amino-7-chlorophenazine can be prepared directly from the corresponding chlorophenazine N-oxide via reaction with sodium azide in DMSO or DMF, yielding the desired aminophenazine in a single synthetic operation. In contrast, the synthesis of 2,3-diamino-7-chlorophenazine requires additional protection/deprotection strategies or multi-step sequences. This single-step access translates into quantifiably lower synthetic effort: one reaction vessel, one purification step, and substantially reduced solvent and reagent consumption compared to the multi-step diamino route. [1]

Synthetic Steps
Supporting evidence
1 step vs ≥3 for diamino analog
Single-step amination reduces synthesis lead time
NaN3, DMSO or DMF; Tada 1975
Synthetic chemistry Phenazine Amination

Spectral Fingerprint for Identity Confirmation

The AIST Spectral Database for Organic Compounds (SDBS) provides validated infrared (IR, KBr disc) and electron ionization mass spectrometry (EI-MS, 75 eV) reference spectra for 2-amino-7-chlorophenazine (SDBS No. 24352). These authoritative spectral data enable unambiguous identity confirmation upon receipt using standard laboratory instrumentation. In contrast, many closely related phenazine analogs (e.g., 2,3-diamino-7-chlorophenazine) lack publicly available reference spectra in curated spectral databases, increasing the risk of misidentification and experimental irreproducibility. [1] [2]

Reference Spectra
Supporting evidence

2-Amino-7-chlorophenazine: 2 reference spectra (IR, MS)

Diamino analog: 0 spectra in curated databases

Enables immediate in-house identity verification
AIST-SDBS; KBr IR, 75 eV MS
Quality control Spectral database Identity verification

Patent-Protected Anticancer Utility

Semantic Scholar patent records indicate that 2-amino-7-chlorophenazine is the subject of patent filings covering its use in the preparation of medicaments for treating tumors. The compound has demonstrated toxicity against human hepatoma, leukemia, and breast cancer cell lines, and a patented preparation method has been disclosed. This patent protection provides a competitive exclusivity period for commercial developers, distinguishing the compound from non-patented phenazine analogs that are available for unrestricted generic development. [1]

Patent Context
Data to verify
Patented for antitumor medicaments; reported cytotoxicity in cancer cell lines.
Reported patent landscape; requires confirmation
Semantic Scholar record; hepatoma, leukemia, breast cancer
Anticancer Patent Phenazine

Recommended Application Scenarios


Low-Risk Control for Genotoxicity Screening

2-Amino-7-chlorophenazine is the appropriate choice for phenotypic screening campaigns where minimizing compound-driven DNA damage is critical. Based on the Watanabe et al. (1996) evidence that mono-aminophenazines lack DNA-damaging activity while diamino-phenazines are clearly active, researchers can use this compound as a low-genotoxic-risk phenazine control. This avoids the confounding genotoxic effects that would arise if 2,3-diamino-7-chlorophenazine were substituted. [1]

Synthetic Intermediate for Anticancer Agents

The patent-protected status of 2-amino-7-chlorophenazine for antitumor applications [2], combined with its single-step synthetic accessibility from chlorophenazine N-oxide [3], makes it a strategic starting material for medicinal chemistry programs building proprietary phenazine libraries targeting hepatocellular carcinoma, leukemia, and breast cancer cell lines. The mono-amino group at the 2-position provides a single, well-defined handle for further derivatization (e.g., amide coupling, reductive amination, diazotization), simplifying SAR exploration compared to diamino analogs where chemoselectivity challenges arise.

Identity Verification with Reference Spectra

Procurement and analytical chemistry teams can use the publicly available AIST-SDBS IR (KBr disc) and EI-MS (75 eV) reference spectra [4] [5] to perform immediate in-house identity verification upon receipt of 2-amino-7-chlorophenazine. This capability is absent for most competing aminophenazine analogs and reduces reliance on external analytical services, accelerating workflow initiation and ensuring lot-to-lot consistency.

Probe for Phenazine-Protein Interaction Studies

The well-characterized push-pull electronic configuration of 2-amino-7-chlorophenazine, resulting from the electron-donating 2-NH2 and electron-withdrawing 7-Cl substituents [3], makes it a valuable probe for studying phenazine-protein binding interactions via spectroscopic methods. Its single amino group simplifies interpretation of binding data relative to diamino analogs, which present ambiguous binding stoichiometry due to multiple potential hydrogen-bonding sites.

Application
Selection Property
Validation Focus
Genotoxicity screening studies
Mono-amino phenazine with reported lower genotoxic potential
Confirm DNA damage response in target cell model
Anticancer compound library synthesis
Single amino handle for derivatization; single-step access
Purity and identity after derivatization
In-house identity verification
Public IR and MS reference spectra
Match received lot to reference spectra
Phenazine-protein binding studies
Defined push-pull electronic configuration
Spectroscopic binding assay interpretation
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